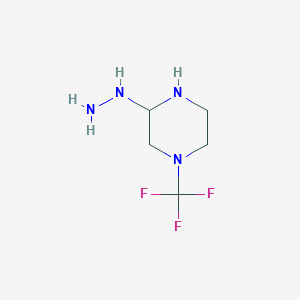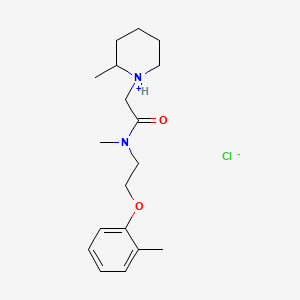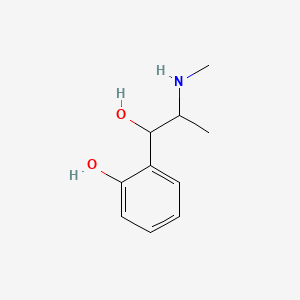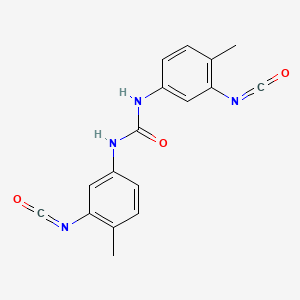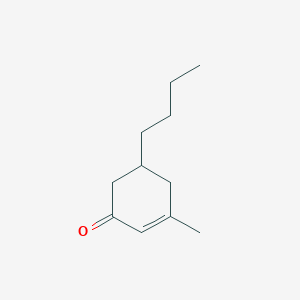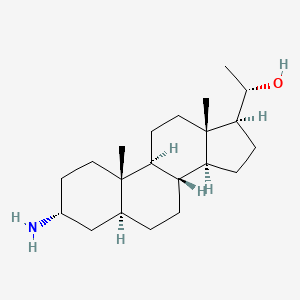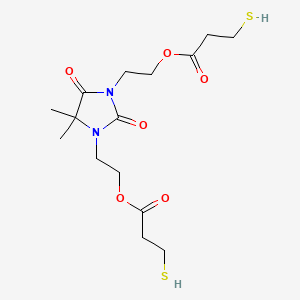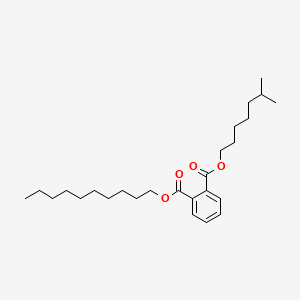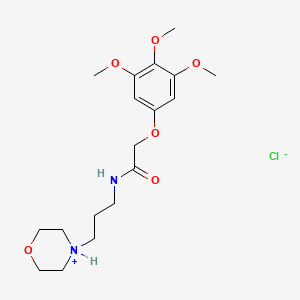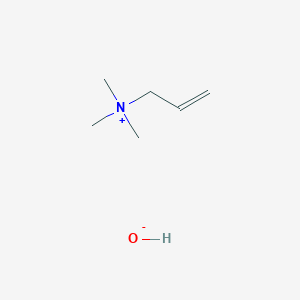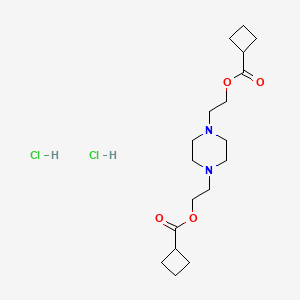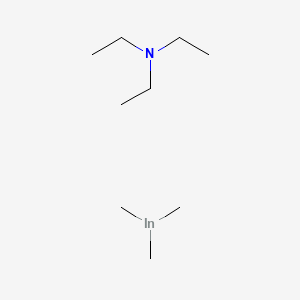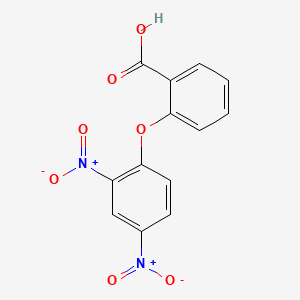
2-(2,4-dinitrophenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenoxy)benzoic acid: is an organic compound with the molecular formula C13H8N2O7 It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dinitrophenoxy)benzoic acid typically involves the nitration of phenoxybenzoic acid. The process can be summarized as follows:
Nitration Reaction: Phenoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the phenoxy ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenoxy)benzoic acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-(2,4-Diaminophenoxy)benzoic acid.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: 2-(2,4-Dinitrophenoxy)benzoic acid is used as a reagent in organic synthesis, particularly in the preparation of other nitro-substituted aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic benefits.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the nitro substitution pattern but lacks the benzoic acid moiety.
2,4-Dinitrobenzoic acid: Similar structure but without the phenoxy group.
2,4-Diaminophenoxybenzoic acid: A reduction product of 2-(2,4-dinitrophenoxy)benzoic acid.
Uniqueness: this compound is unique due to the combination of the benzoic acid and 2,4-dinitrophenoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
7504-64-5 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)9-3-1-2-4-11(9)22-12-6-5-8(14(18)19)7-10(12)15(20)21/h1-7H,(H,16,17) |
InChI Key |
GXWBOXHJWIENMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


